

Spectroscopic Characterization of 1H-Indazole-6-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indazole-6-sulfonamide

CAS No.: 6497-77-4

Cat. No.: B1500505

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This technical guide provides an in-depth exploration of the spectroscopic characteristics of **1H-Indazole-6-sulfonamide**, a molecule of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not readily available in public databases, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and the robust experimental protocols required to obtain and verify such data.

Introduction

1H-Indazole-6-sulfonamide belongs to the indazole class of heterocyclic compounds, which are recognized as crucial pharmacophores in a variety of therapeutic agents. The addition of a sulfonamide group at the 6-position of the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery, ensuring the identity and purity of the target compound. This guide will delve into the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1H-Indazole-6-sulfonamide**.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is unequivocally established through a combination of spectroscopic techniques. Below, we predict the key spectral features of **1H-Indazole-6-sulfonamide** based on the analysis of its constituent parts: the 1H-indazole core and the aromatic sulfonamide moiety.

Caption: Molecular Structure of **1H-Indazole-6-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of **1H-Indazole-6-sulfonamide** is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~13.0	Broad Singlet	-
H-3	~8.1	Singlet	-
H-4	~7.8	Doublet	~8.5
H-5	~7.4	Doublet of Doublets	~8.5, ~1.5
H-7	~7.9	Singlet	-
-SO ₂ NH ₂	~7.5	Broad Singlet	-

- **Causality of Predictions:** The indazole N-H proton is typically observed at a very downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. The protons on the benzene ring of the indazole moiety will appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing sulfonamide group and the fused pyrazole ring. The protons of the sulfonamide group will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data (in DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (ppm)
C-3	~135
C-3a	~122
C-4	~128
C-5	~120
C-6	~140
C-7	~110
C-7a	~142

- **Expert Insights:** The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the fused ring system. The carbon atom (C-6) attached to the electron-withdrawing sulfonamide group is expected to be deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	N-H (Indazole & Sulfonamide)	Stretching
3100-3000	Aromatic C-H	Stretching
1620-1580	C=C (Aromatic)	Stretching
1350-1310	S=O (Sulfonamide)	Asymmetric Stretching
1170-1150	S=O (Sulfonamide)	Symmetric Stretching

- **Trustworthiness of the Protocol:** The presence of sharp, distinct peaks in the N-H stretching region, along with the characteristic strong absorptions for the S=O stretches, would provide strong evidence for the successful synthesis of the sulfonamide derivative.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	198.03
[M-SO ₂] ⁺	134.05
[M-SO ₂ NH ₂] ⁺	118.06

- **Mechanistic Insights:** In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[\[3\]](#) Further fragmentation could involve the loss of the entire sulfonamide group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol



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Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol



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Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural confirmation of **1H-Indazole-6-sulfonamide** is paramount for its advancement in research and development pipelines. This technical guide provides a comprehensive overview of the predicted spectroscopic data based on sound chemical principles and data from analogous structures. The detailed experimental protocols offer a self-validating system for researchers to obtain and confirm the spectroscopic fingerprint of this important molecule. By synthesizing predictive data with robust experimental methodologies, this guide serves as an authoritative resource for scientists working with indazole-based compounds.

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